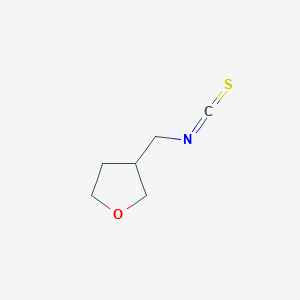![molecular formula C7H8ClNOS B1529344 2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole CAS No. 1342460-81-4](/img/structure/B1529344.png)
2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole
Overview
Description
The compound “2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole” is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Catalysis
Research has explored efficient and environmentally friendly methods for synthesizing pyrano[4,3-d][1,3]thiazole derivatives, highlighting the role of catalysis in facilitating these reactions. For example, the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst has shown advantages in synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives through a one-pot multi-component reaction in water, aligning with green chemistry principles due to mild reaction conditions, high yields, and cleaner reaction profiles (Khazaei et al., 2015).
Material Properties and Applications
The synthesis and application of thiazole derivatives in corrosion inhibition for mild steel in acidic media have been investigated. Quinoxaline derivatives, including those related to the pyrano[4,3-d][1,3]thiazole structure, have shown significant inhibition efficiency, indicating their potential as protective agents against metal corrosion in industrial applications (Saraswat & Yadav, 2020).
Potential Therapeutic Applications
Research on the synthesis of new thiazole, pyridine, and pyrazole derivatives has revealed compounds with notable antioxidant activity. These findings suggest the potential for these compounds, including pyrano[4,3-d][1,3]thiazole derivatives, to act as antioxidants, which could have implications for developing therapeutic agents (Kaddouri et al., 2020).
Future Directions
Thiazole derivatives have been the focus of much research due to their diverse biological activities . They have potential applications in the development of new drugs with lesser side effects . For instance, 2-phenylthiazol-4-ethylamines have shown significant trypanocidal activity against T. brucei and are considered promising candidates for the treatment of Trypanosoma brucei infections .
properties
IUPAC Name |
2-(chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c8-3-7-9-5-1-2-10-4-6(5)11-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIGCJDBKCCTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1529275.png)

![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1529278.png)


